molecular formula C13H20OS B3840908 4-Propan-2-ylsulfanylbutoxybenzene

4-Propan-2-ylsulfanylbutoxybenzene

Cat. No.: B3840908
M. Wt: 224.36 g/mol
InChI Key: CSOOUTKRNLRYCX-UHFFFAOYSA-N
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Description

4-Propan-2-ylsulfanylbutoxybenzene is a benzene derivative featuring a butoxy group (-O-(CH₂)₃CH₃) and a propan-2-ylsulfanyl (isopropylthio, -S-CH(CH₃)₂) substituent at the para position. This compound combines a thioether (sulfanyl) group with an ether linkage, conferring unique physicochemical properties. The thioether moiety may enhance stability against oxidation compared to ethers, while the butoxy chain could influence solubility and molecular flexibility .

Properties

IUPAC Name

4-propan-2-ylsulfanylbutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12(2)15-11-7-6-10-14-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOOUTKRNLRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-ylsulfanylbutoxybenzene typically involves the reaction of 4-hydroxybenzene with 1-bromobutane to introduce the butoxy group. This is followed by the reaction with propan-2-ylthiol in the presence of a base to form the propan-2-ylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-ylsulfanylbutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propan-2-ylsulfanylbutoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propan-2-ylsulfanylbutoxybenzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Propan-2-ylsulfanylbutoxybenzene include sulfonate esters and parabens, which share similarities in aromatic substitution patterns or alkyl chain motifs. Below is a detailed analysis:

Sulfonate Esters

Compounds such as Propyl 4-methylbenzenesulfonate (CAS 599-91-7) and Butyl 4-methylbenzenesulfonate (CAS 778-28-9) exhibit high structural similarity (0.87 and 0.86, respectively) to the target compound . Key differences include:

  • Functional Groups : Sulfonate esters contain a sulfonyl group (-SO₃-) linked to an alkyl chain, whereas this compound has a thioether (-S-) group. This distinction impacts reactivity; sulfonates are potent alkylating agents, while thioethers are less reactive but more stable under acidic or oxidative conditions.
  • Applications : Sulfonates are widely used in organic synthesis for nucleophilic substitutions. In contrast, the thioether in the target compound may favor applications requiring stability, such as surfactants or polymer additives.

Parabens

Propyl 4-hydroxybenzoate (Propyl Paraben, CAS 94-13-3) shares a para-substituted benzene ring but differs in functional groups (ester and hydroxyl vs. thioether and ether) .

  • Polarity and Solubility: The hydroxyl and ester groups in parabens increase hydrophilicity, making them suitable as preservatives. The target compound’s thioether and butoxy groups likely render it more lipophilic, favoring use in non-aqueous systems.
  • Biological Activity : Parabens exhibit antimicrobial properties, while the biological activity of this compound remains unexplored but may differ due to reduced hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Name CAS Number Functional Groups Similarity Score Key Properties (Inferred) Applications
This compound Not provided Thioether, Ether N/A Lipophilic, Oxidation-resistant Organic synthesis, Materials
Propyl 4-methylbenzenesulfonate 599-91-7 Sulfonate, Propyl 0.87 Reactive alkylating agent Pharmaceuticals, Alkylation
Butyl 4-methylbenzenesulfonate 778-28-9 Sulfonate, Butyl 0.86 Moderate solubility in polar solvents Polymer chemistry
Propyl 4-hydroxybenzoate 94-13-3 Ester, Hydroxyl N/A Hydrophilic, Antimicrobial Preservatives, Cosmetics

Research Findings and Implications

  • Reactivity : Sulfonate esters (e.g., Propyl 4-methylbenzenesulfonate) are superior in nucleophilic substitution reactions due to the sulfonyl group’s electron-withdrawing nature, whereas the target compound’s thioether may stabilize radical intermediates .
  • Thermal Stability : Thioethers generally exhibit higher thermal stability than sulfonates, suggesting utility in high-temperature processes.
  • Toxicity: Parabens face regulatory scrutiny due to endocrine-disruption concerns, whereas this compound’s toxicity profile is unknown but warrants investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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